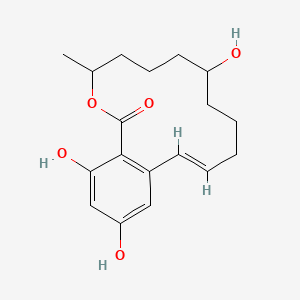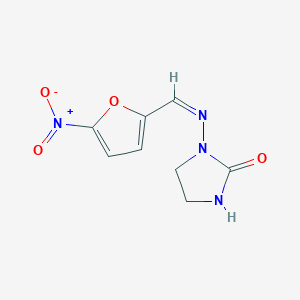
9-Eicosenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Eicosenoic acid, also known as Gadoleic acid, is a long-chain fatty acid . It is a type of eicosenoic acid, which refers to a 20-carbon fatty acid with one carbon-carbon double bond . The molecular formula of this compound is C20H38O2 .
Synthesis Analysis
This compound seems to derive by elongation of laballenic acid and is often present in plant seed oils with the unusual gadoleic (cis-9-eicosenoic acid) or gondoic (cis-11-eicosenoic acid) fatty acid suggesting a biosynthetic relationship among them .Molecular Structure Analysis
The molecular weight of this compound is 310.5145 . The IUPAC Standard InChI of this compound is InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h11-12H,2-10,13-19H2,1H3,(H,21,22)/b12-11- .Physical And Chemical Properties Analysis
This compound has a molecular formula of C20H38O2 and a molecular weight of 310.5145 .Applications De Recherche Scientifique
Microbial Conversion to Polyhydroxy Fatty Acids
Research by Back et al. (2011) demonstrated the microbial conversion of 9-eicosenoic acid by Pseudomonas aeruginosa PR3 to produce 9,12-dihydroxy-10(E)-eicosenoic acid (DED). This transformation highlights the potential of utilizing bacterial strains for converting monoenoic fatty acids to polyhydroxy fatty acids, which exhibit enhanced viscosity and reactivity.
Distribution in Marine Fishes
The distribution of cis-eicosenoic acid positional isomers in marine fishes was investigated by Senarath et al. (2017). Their study found significant variations in the content and distribution of these isomers among fishes from different oceans, providing insight into the ecological and nutritional aspects of marine life.
Cognitive Symptoms and Information Processing
Kim et al. (2014) explored the relationship between membrane fatty acids and cognitive symptoms in individuals at high risk for psychosis. Their findings Kim et al. (2014) indicated that higher levels of omega-9 eicosenoic acid in erythrocyte membranes were associated with cognitive impairment, suggesting a potential biomarker for early detection of cognitive issues related to schizophrenia.
GC-MS Analysis of Fish Oil
Vosough and Salemi (2007) utilized second-order calibration methods in GC-MS for the quantification of unsaturated fatty acids, including cis-11-eicosenoic acid, in fish oil. Their work Vosough & Salemi (2007) demonstrates an advanced analytical technique for accurately characterizing complex mixtures like fish oil.
Immune Stimulatory Effect
Alqarni et al. (2019) studied the immune stimulatory effect of eicosenoids, including cis-11-eicosenoic acid, derived from honey bee venom. They found Alqarni et al. (2019) that these compounds can significantly alter immune responses, suggesting potential applications as vaccine adjuvants.
Biosynthesis in Plants
Li et al. (2020) investigated the biosynthesis of nervonic acid in plants rich in 11Z-Eicosenoic acid. Their research Li et al. (2020) uncovered crucial insights into the enzymatic activity responsible for the production of nervonic acid, a key component in nerve tissues.
Pesticide Degradation in Soils
Olukanni et al. (2020) examined the impact of acidity and organic matter on the degradation of pesticide residues, including eicosanoic acids, in irrigation farmland soils. Their study Olukanni et al. (2020) provides insights into environmental processes affecting agricultural chemicals in soil ecosystems.
Safety and Hazards
Propriétés
Numéro CAS |
506-31-0 |
|---|---|
Formule moléculaire |
C20H38O2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
icos-9-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h11-12H,2-10,13-19H2,1H3,(H,21,22) |
Clé InChI |
LQJBNNIYVWPHFW-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCCC/C=C/CCCCCCCC(=O)O |
SMILES |
CCCCCCCCCCC=CCCCCCCCC(=O)O |
SMILES canonique |
CCCCCCCCCCC=CCCCCCCCC(=O)O |
melting_point |
23.0 °C |
Autres numéros CAS |
506-31-0 |
Description physique |
Liquid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4aE,6R,7R,8S,14aS)-3-methoxy-6,7-dimethyl-1,2-dioxo-2,6,7,8-tetrahydro-1H-10,12,13-trioxabenzo[1,8]cycloocta[1,2,3-cd]-as-indacen-8-yl rel-(2Z)-2-methylbut-2-enoate](/img/structure/B1233219.png)

![4'a,9'-Dihydroxy-3'-methyl-1,1',2',3,3',4',4'a,5'-octahydrospiro[indene-2,6'-[4,12]methano[1]benzofuro[3,2-e]isoquinolin]-7'(7'aH)-one](/img/structure/B1233222.png)
![(S)-2-[(R)-3-amino-4-(2-fluorophenyl)butyryl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B1233225.png)
![Sodium;3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfonatoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233226.png)




![[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino N-phenylcarbamate](/img/structure/B1233233.png)
